4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride
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Overview
Description
4H-1,3,4-Thiadiazin-5(6H)-one, 2-(1-(2-(4-fluorophenyl)-2-hydroxyethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-, monohydrochloride is a complex organic compound that belongs to the class of thiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives typically involves the cyclization of appropriate precursors under specific conditions. The reaction may involve:
Starting Materials: Appropriate amines, aldehydes, and sulfur sources.
Reaction Conditions: Solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processes: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: Utilizing flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various substituted thiadiazines, sulfoxides, or other derivatives.
Scientific Research Applications
Chemistry: As intermediates in organic synthesis.
Biology: For their antimicrobial, antifungal, and antiviral properties.
Medicine: Potential therapeutic agents for treating diseases such as cancer, diabetes, and neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1,3,4-Thiadiazin-5(6H)-one derivatives involves:
Molecular Targets: Enzymes, receptors, and other biological macromolecules.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
4H-1,3,4-Thiadiazine Derivatives: Similar structure but different substituents.
Thiazolidinones: Another class of sulfur-containing heterocycles.
Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness
The unique combination of the thiadiazine ring with the 4-fluorophenyl and hydroxyethyl groups in this compound may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
151092-58-9 |
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Molecular Formula |
C16H19ClFN3O2S |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-[1-[2-(4-fluorophenyl)-2-hydroxyethyl]-3,6-dihydro-2H-pyridin-4-yl]-4H-1,3,4-thiadiazin-5-one;hydrochloride |
InChI |
InChI=1S/C16H18FN3O2S.ClH/c17-13-3-1-11(2-4-13)14(21)9-20-7-5-12(6-8-20)16-19-18-15(22)10-23-16;/h1-5,14,21H,6-10H2,(H,18,22);1H |
InChI Key |
RSSDZCULYQBCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=NNC(=O)CS2)CC(C3=CC=C(C=C3)F)O.Cl |
Origin of Product |
United States |
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